5-bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Overview
Description
5-bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C24H19BrN2O5 and its molecular weight is 495.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.04773 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biochemical Methodology and Central Nervous System Research
The compound 5-bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, due to its complex structure, could potentially be involved in biochemical methodologies focusing on the central nervous system (CNS) research. A similar compound, Zimelidine, which has a pronounced inhibitory effect on neuronal 5-hydroxytryptamine (5-HT) uptake in animals, indicates the significance of such compounds in CNS studies. Clinical trials involving Zimelidine in depressed patients have demonstrated its potential as a pharmacologic tool, highlighting the possible applications of this compound in exploring selective inhibition of 5-HT uptake in central monoamine neurons (Siwers, Ringberger, Tuck, & Sjöqvist, 1977).
Oxidative Stress Biomarkers
Compounds like this compound may also have implications in studies investigating oxidative stress biomarkers. Research on organophosphate flame retardants (PFRs), for example, has shown associations with oxidative stress biomarkers in children, suggesting a potential area of study for the effects of similar compounds on human health, especially regarding allergies, inflammation, and possibly neurodegenerative diseases (Bamai et al., 2019).
Environmental and Human Exposure Assessment
Given the structural complexity and potential bioactivity of this compound, it may play a role in environmental health studies, particularly those assessing human exposure to halogenated compounds. Research on hydroxylated and methoxylated polybrominated diphenyl ethers (PBDEs) in human blood plasma, for example, underscores the importance of monitoring such compounds for understanding their accumulation, sources, and potential health effects, suggesting similar relevance for the compound (Wang et al., 2012).
Properties
IUPAC Name |
5-bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O5/c25-18-9-10-21-20(14-18)24(30,15-22(28)17-7-4-8-19(13-17)27(31)32)23(29)26(21)12-11-16-5-2-1-3-6-16/h1-10,13-14,30H,11-12,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHZSUVIYYKPBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC(=CC=C4)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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